N-methoxy-N-methylazetidin-3-amine
CAS No.: 1526572-94-0
Cat. No.: VC8243506
Molecular Formula: C5H12N2O
Molecular Weight: 116.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1526572-94-0 |
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Molecular Formula | C5H12N2O |
Molecular Weight | 116.16 |
IUPAC Name | N-methoxy-N-methylazetidin-3-amine |
Standard InChI | InChI=1S/C5H12N2O/c1-7(8-2)5-3-6-4-5/h5-6H,3-4H2,1-2H3 |
Standard InChI Key | RSXVCRCOQCXBEM-UHFFFAOYSA-N |
SMILES | CN(C1CNC1)OC |
Canonical SMILES | CN(C1CNC1)OC |
Introduction
Chemical Identity and Structural Features
N-Methoxy-N-methylazetidin-3-amine (CAS: 2138195-24-9 for its dihydrochloride salt) is a secondary amine with the molecular formula C₅H₁₂N₂O and a molecular weight of 130.17 g/mol for the free base . Its dihydrochloride salt form has a molecular weight of 189.08 g/mol . The compound’s structure consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with methoxy and methyl groups on the nitrogen atom at the 3-position. Key identifiers include:
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SMILES:
CON(C1CNC1)C
The azetidine ring’s strain and compact geometry contribute to its reactivity, making it a valuable intermediate in medicinal chemistry .
Synthesis and Preparation Methods
Direct Amination of Azetidine Derivatives
A common route involves the reaction of azetidin-3-amine derivatives with methoxyamine or its equivalents. For example, N-methylazetidin-3-amine (CID: 10086969) can undergo N-methoxylation using methanesulfonyl chloride (1.1 equiv) and triethylamine (3 equiv) in dichloromethane, yielding the target compound in moderate to high yields (59–88%) . This method parallels the synthesis of hindered N-methoxy-N-methylamides, where sulfonyl chlorides facilitate nucleophilic substitution .
Salt Formation
The dihydrochloride salt (CID: 132343954) is prepared by treating the free base with hydrochloric acid, enhancing solubility for pharmaceutical applications . Commercial suppliers like Sigma-Aldrich and Enamine Ltd. offer the dihydrochloride salt, emphasizing its utility in high-throughput synthesis .
Physical and Chemical Properties
Physicochemical Data
Spectroscopic Characteristics
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¹H NMR (DMSO-d₆): Signals at δ 3.61 (s, 2H, N–CH₂), 3.29 (s, 2H, O–CH₃), and 2.64 (br s, 2H, ring CH₂) .
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¹³C NMR: Peaks at δ 68.2 (N–O–CH₃), 52.1 (N–CH₃), and 47.1 (azetidine carbons) .
Chemical Reactivity and Applications
Role as a Synthetic Intermediate
The compound’s strained azetidine ring and dual amine functionality make it a precursor for heterocyclic systems. For instance, it participates in:
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Oxime Formation: Reacting with hydroxylamine derivatives to yield bioactive oximes, as demonstrated in the synthesis of nerve agent antidotes .
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Isoxazole Synthesis: Serving as a nucleophile in cyclocondensation reactions with diketones to form 3,5-disubstituted isoxazoles .
Pharmaceutical Relevance
N-Methoxy-N-methylazetidin-3-amine derivatives are explored for their central nervous system (CNS) activity. For example, N-(1-methylazetidin-3-yl)pyridin-2-amine analogs exhibit potential as kinase inhibitors . The dihydrochloride salt’s improved solubility facilitates in vivo studies, particularly in antidote development for organophosphate poisoning .
Recent Advances and Research Directions
Medicinal Chemistry Innovations
Recent studies highlight its use in prodrug design, where the methoxy group enhances blood-brain barrier permeability . For example, N-methoxy-N-methylazetidin-3-amine derivatives are key intermediates in oxime-based reactivators of acetylcholinesterase inhibited by nerve agents .
Catalytic Applications
Palladium-catalyzed cross-coupling reactions employing azetidine amines demonstrate improved yields in heteroarene functionalization, underscoring their utility in asymmetric synthesis .
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